N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N6O2S3 and its molecular weight is 460.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide belongs to a class of thiadiazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thiadiazole moiety, which is known for its significant biological activities. The presence of the trifluoromethyl group is also notable as it often enhances the lipophilicity and bioactivity of compounds.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance:
- A study synthesized various 1,3,4-thiadiazole derivatives , including benzamide hybrids, and evaluated their anticancer activity against several human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7). The results indicated that many of these compounds showed significant cytotoxicity with GI50 values comparable to standard chemotherapeutics like Adriamycin .
Compound | Cell Line | GI50 (µM) |
---|---|---|
7k | SK-MEL-2 | 5.0 |
7l | HL-60 | 4.5 |
7b | HeLa | 6.0 |
7a | MCF-7 | 5.5 |
These findings suggest that the incorporation of thiadiazole and benzamide moieties could enhance the anticancer potential of these compounds.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- A systematic review highlighted that certain 1,3,4-thiadiazole derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate to strong activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus | 32.6 |
E. coli | 47.5 |
Pseudomonas aeruginosa | 50.0 |
The biological activities of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Some derivatives have been shown to inhibit specific protein kinases involved in cancer progression. For instance, one study reported a compound that inhibited Abl protein kinase with an IC50 value of 7.4 µM .
- Antimicrobial Mechanisms : The presence of the thiadiazole ring is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in microorganisms .
Case Studies
Several case studies have illustrated the efficacy of thiadiazole derivatives:
- A study on a series of thiadiazole-benzamide hybrids demonstrated selective toxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window for these compounds .
- Another investigation focused on the synthesis and evaluation of 5-methyl-1,3,4-thiadiazole derivatives , showing promising results against multidrug-resistant strains of bacteria .
Eigenschaften
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2S3/c1-7-21-22-12(28-7)19-10(25)6-27-14-24-23-13(29-14)20-11(26)8-3-2-4-9(5-8)15(16,17)18/h2-5H,6H2,1H3,(H,19,22,25)(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBBNKCMLCNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.